Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
Description
Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- is a useful research compound. Its molecular formula is C6H7ClN2O3S and its molecular weight is 222.65 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cancer cells. The compound interacts with CA IX by binding to its active site, thereby inhibiting its activity. This interaction is highly selective, as Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, shows a higher affinity for CA IX compared to other isoforms like CA II . Additionally, this compound has been shown to induce apoptosis in cancer cells, further highlighting its biochemical significance .
Cellular Effects
The effects of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound inhibits cell proliferation and induces apoptosis . This is achieved through the inhibition of CA IX, leading to a disruption in pH regulation and subsequent cell death. Furthermore, Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CA IX, inhibiting its enzymatic activity and disrupting the pH regulation within cancer cells . This inhibition leads to a cascade of molecular events, including changes in gene expression and activation of apoptotic pathways. The selective inhibition of CA IX by Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against CA IX for extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, can have sustained effects on cellular function, particularly in inhibiting cancer cell proliferation and inducing apoptosis .
Dosage Effects in Animal Models
The effects of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits CA IX activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects can be observed, including adverse impacts on normal cell function and overall health of the animal . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is involved in various metabolic pathways, primarily through its interaction with CA IX. The inhibition of CA IX by this compound affects the metabolic flux within cancer cells, leading to alterations in metabolite levels and disruption of anaerobic glycolysis . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, particularly cancer cells overexpressing CA IX . The distribution of the compound within tissues is influenced by its affinity for CA IX and other biomolecules, affecting its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is critical for its activity and function. The compound is directed to specific compartments within the cell, including the cytoplasm and nucleus, where it exerts its inhibitory effects on CA IX . Post-translational modifications and targeting signals play a role in the localization of the compound, ensuring its effective interaction with target biomolecules and subsequent biochemical effects .
Properties
IUPAC Name |
4-amino-2-chloro-5-hydroxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDOEWHXJCBYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068330 | |
Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41606-65-9 | |
Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41606-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041606659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-chloro-5-hydroxybenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9C9PFG66G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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